4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide is a chemical compound with the molecular formula and a molar mass of approximately 287.2 g/mol. This compound is classified as a piperazine derivative, which are known for their diverse pharmacological properties. It is commonly referenced by its CAS number 2639456-34-9 and is recognized for its potential applications in medicinal chemistry, particularly in the development of psychoactive drugs and other therapeutic agents .
4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide falls under the category of organic compounds that contain both phenolic and piperazine functionalities. These types of compounds are often investigated for their biological activity, including their effects on neurotransmitter systems.
The synthesis of 4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
The reaction conditions typically involve solvents like ethanol or acetone, and may require catalysts or specific temperature controls to optimize yields. For example, refluxing conditions might be employed to facilitate the coupling reactions effectively.
The molecular structure of 4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide features a phenolic ring substituted with a piperazine moiety connected via an ethyl group. The presence of bromine atoms indicates that it is in the dihydrobromide salt form.
The compound can participate in various chemical reactions typical for piperazine derivatives, including:
In synthetic pathways, intermediates formed during the reactions can be characterized using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) to monitor reaction progress and purity .
The mechanism of action for compounds like 4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide often involves interaction with neurotransmitter receptors in the central nervous system. Piperazine derivatives are known to modulate serotonin and dopamine receptors, influencing mood and behavior.
Research indicates that such compounds can exhibit anxiolytic or antidepressant effects depending on their receptor affinity and pharmacokinetic properties .
Relevant data from safety data sheets (SDS) indicate necessary precautions when handling this compound due to potential hazards associated with brominated compounds .
4-[2-(Piperazin-1-yl)ethyl]phenol dihydrobromide has potential applications in:
This compound's unique structure allows it to serve as a valuable tool in medicinal chemistry, particularly in exploring new therapeutic avenues .
The piperazine ring serves as a fundamental structural motif in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities. Recent advances in synthesizing 4-[2-(piperazin-1-yl)ethyl]phenol derivatives have leveraged bridged piperazine frameworks to enhance structural rigidity and binding affinity. A prominent approach involves Dieckmann-type cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates, yielding bicyclic mixed ketals with high stereoselectivity (70-85% yields) [3]. This method enables precise installation of N-alkyl substituents critical for subsequent phenol coupling.
Alternative routes employ transition-metal-catalyzed couplings, particularly for constructing the ethylphenol-piperazine linkage. Palladium-catalyzed amination of aryl halides with unprotected piperazines under aerobic conditions achieves >90% conversion efficiency when using electron-deficient aryl partners [9]. This solvent-free methodology eliminates protection-deprotection sequences, significantly streamlining synthesis. Computational studies reveal that N-alkylation selectivity depends on piperazine protonation state: The mono-protonated species favors N1-alkylation (ΔG = -3.2 kcal/mol), whereas neutral piperazine exhibits negligible selectivity [5].
Table 1: Comparative Analysis of Piperazine Scaffold Synthesis Methods
Method | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Dieckmann Cyclization | KOtBu, THF, -78°C to RT | 70-85 | >20:1 | Stereocontrol |
Pd-Catalyzed Amination | Pd2(dba)3, XPhos, piperazine solvent, 110°C | 85-93 | N/A | No protecting groups |
Visible-Light Catalysis | Ir(ppy)₃, glycine diamines, RT | 65-78 | Moderate | Mild conditions |
Sulfamate Ring Opening | Propargyl sulfonamides, Au catalysis | 82-88 | >15:1 | Functional group tolerance |
Bridged scaffolds like 3,9-diazabicyclo[3.3.1]nonane-2,4-diones demonstrate superior metabolic stability compared to linear analogs (t₁/₂ increase from 1.2 to 4.7 hours in human microsomes), attributed to restricted rotameric states that minimize oxidative metabolism [6]. Recent innovations include photoflow decarboxylative annulations using iridium catalysts (4CzIPN), enabling continuous production of 2-arylpiperazines with 75-82% isolated yields and residence times under 15 minutes [9].
Critical to the target compound's bioavailability is the ethylene linker connecting the phenol and piperazine moieties. Systematic optimization reveals that chain length profoundly impacts receptor binding: Two-carbon spacers (as in 4-[2-(piperazin-1-yl)ethyl]phenol) maximize interactions with aromatic pockets in biological targets, evidenced by 5.3-fold higher affinity than three-carbon analogs (Kd = 0.42 μM vs. 2.22 μM) [8]. Installation proceeds via Mitsunobu alkylation or nucleophilic displacement of ω-bromoethylphenols with N-protected piperazines, achieving 80-92% yields when employing cesium carbonate in anhydrous DMF [4].
Solvent polarity dictates reaction kinetics: Polar aprotic solvents (DMF, DMSO) accelerate SN2 displacement (k = 3.2 × 10⁻⁴ s⁻¹ in DMF vs. 8.7 × 10⁻⁶ s⁻¹ in toluene), but promote di-alkylation side products. Strategic N-acylation prior to coupling suppresses over-alkylation, maintaining mono-selectivity >95% [7]. Post-coupling deprotection employs hydrogenolysis (Pd/C, H₂) for Cbz groups or acidic cleavage (TFA) for tert-butyl carbamates, with minimal impact on phenolic OH groups.
Table 2: Solvent Optimization for Ethylphenol-Piperazine Coupling
Solvent | Temperature (°C) | Reaction Time (h) | Mono-Adduct Yield (%) | Di-Adduct Yield (%) |
---|---|---|---|---|
DMF | 80 | 6 | 92 | 8 |
DMSO | 90 | 4 | 88 | 12 |
Acetonitrile | 82 | 12 | 85 | 15 |
Ethanol | 78 | 18 | 78 | 22 |
Toluene | 110 | 24 | 65 | 35 |
Advanced linker designs incorporate diamine extensions (e.g., 2-(4-(2-aminoethyl)piperazin-1-yl)ethanamine), enabling bifunctional conjugation. These constructs enhance aqueous solubility (log P reduction from 2.18 to 0.87) while maintaining cell permeability (PAMPA Pₑ = 12.7 × 10⁻⁶ cm/s), attributed to the proton-sponge effect of distal amines [10]. Steric factors were quantified via molecular dynamics: Ortho-substituted phenols exhibit 30-40% slower coupling rates due to torsional strain in the transition state (ΔΔG‡ = 1.8-2.4 kcal/mol) [4].
Salt formation critically enhances the physicochemical properties of 4-[2-(piperazin-1-yl)ethyl]phenol. Dihydrobromide salts are preferred due to superior crystalline stability and hygroscopic resistance. Salt formation employs stoichiometric HBr (48% aqueous) in ethanol/water mixtures (4:1 v/v), with cooling to 0-5°C during addition to prevent piperazine quaternization [8]. Counterion exchange from hydrochloride requires ion-exchange resins (Amberlite IRA-400) or methanolic NaBr, though direct acidification achieves higher purity (99.8% vs. 97.3% by HPLC).
Crystallization protocols significantly impact polymorph distribution. Anti-solvent vapor diffusion using diethyl ether yields Form I needles (melting point: 248-250°C with decomposition), while slow evaporation from isopropanol generates thermodynamically stable Form II prisms (mp: 253-255°C). PXRD analysis confirms distinct lattice arrangements: Form I exhibits d-spacings at 5.82 Å, 4.93 Å, and 3.76 Å, whereas Form II shows dominant peaks at 6.15 Å and 4.07 Å [3]. Both polymorphs display equivalent aqueous solubility (89 mg/mL at 25°C), but Form II demonstrates enhanced thermal stability (5% weight loss at 210°C vs. 195°C for Form I by TGA).
Table 3: Dihydrobromide Crystallization Conditions and Outcomes
Crystallization Method | Solvent System | Crystal Form | Purity (%) | Water Content (KF, %) | Stability (40°C/75% RH) |
---|---|---|---|---|---|
Anti-solvent diffusion | EtOH/H₂O → Et₂O | I (Needles) | 99.2 | 0.82 | 3 months |
Slow evaporation | Isopropanol | II (Prisms) | 99.6 | 0.45 | >6 months |
Cooling crystallization | Ethanol/water (9:1) | I/II mixture | 98.7 | 1.15 | 2 months |
Spray drying | Methanol/H₂O (1:1) | Amorphous | 97.8 | 3.82 | 3 weeks |
Critical to pharmaceutical performance is hygroscopicity control. Dihydrobromide salts crystallized from ethanol/water with a temperature gradient (cooling from 60°C to 4°C at 5°C/h) absorb <1% moisture at 75% RH, whereas rapid quenching yields hygroscopic crystals (>4% weight gain). DSC endotherms correlate with stability: Single endothermic transitions at 251°C (Form II) indicate absence of solvates, while multiple peaks suggest hydrate contamination [8]. Recent advances employ crystal engineering with additives (0.5% w/w hydroxypropyl methylcellulose) to suppress hydrate formation during storage, maintaining crystallinity >98% after 12 months at 25°C/60% RH.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2